N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c28-21(24-8-7-15-11-25-18-4-2-1-3-17(15)18)10-16-12-32-23(26-16)27-22(29)14-5-6-19-20(9-14)31-13-30-19/h1-6,9,11-12,25H,7-8,10,13H2,(H,24,28)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGPXRRESRXGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitdihydroorotate dehydrogenase (DHODH) , which plays a crucial role in the de novo synthesis of pyrimidines in cells.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit dhodh. DHODH inhibitors have immunosuppressant, antiproliferative, and antimalarial activities.
Biochemical Pathways
The compound likely affects the pyrimidine synthesis pathway by inhibiting DHODH. This inhibition can lead to a decrease in the synthesis of pyrimidines, which are essential components of DNA and RNA. This can affect cell proliferation and immune response, among other cellular processes.
Biological Activity
N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features an indole moiety, which is often associated with various biological effects, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₉H₁₈N₄O₄S, with a molecular weight of approximately 390.44 g/mol. The structure includes several functional groups such as amine, thiazole, and benzo[d][1,3]dioxole, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₄S |
| Molecular Weight | 390.44 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds containing indole and thiazole moieties exhibit significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study 1 : A study on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Case Study 2 : In a model of acute inflammation in mice, administration of the compound significantly reduced paw edema compared to the control group, suggesting a potent anti-inflammatory effect.
The proposed mechanism of action for this compound involves modulation of signaling pathways associated with cell growth and inflammation. Specifically, it may interact with the NF-kB signaling pathway, leading to reduced expression of genes involved in inflammation and cancer cell survival.
Q & A
Q. What purification methods ensure high compound purity for crystallography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
